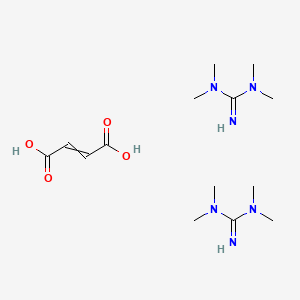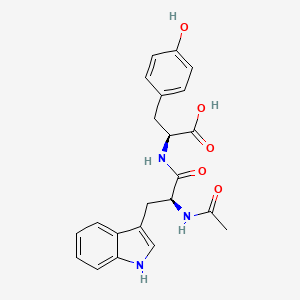![molecular formula C45H78O4 B14187221 Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate CAS No. 926652-62-2](/img/structure/B14187221.png)
Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate is an organic compound with the molecular formula C43H74O4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are substituted with octadec-9-en-1-yloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with octadec-9-en-1-ol. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the octadec-9-en-1-yloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the substituent introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amphiphilic nature allows it to integrate into biological membranes, potentially altering membrane fluidity and function. This can lead to changes in cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-bis[(octadec-9-en-1-yl)oxy]benzoic acid
- Ethyl 3,4-dihydroxybenzoate
- Octadec-9-en-1-yl benzoate
Uniqueness
Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate is unique due to its dual long-chain alkyl groups, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Eigenschaften
CAS-Nummer |
926652-62-2 |
|---|---|
Molekularformel |
C45H78O4 |
Molekulargewicht |
683.1 g/mol |
IUPAC-Name |
ethyl 3,4-bis(octadec-9-enoxy)benzoate |
InChI |
InChI=1S/C45H78O4/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-48-43-38-37-42(45(46)47-6-3)41-44(43)49-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,37-38,41H,4-18,23-36,39-40H2,1-3H3 |
InChI-Schlüssel |
RAERSYHPSRJMPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOC1=C(C=C(C=C1)C(=O)OCC)OCCCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B14187151.png)

![tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane](/img/structure/B14187160.png)
![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)

![4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol](/img/structure/B14187174.png)




![3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B14187198.png)
![{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B14187206.png)

